molecular formula C16H17N5OS2 B12180791 (5E)-3-propyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one

(5E)-3-propyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one

Cat. No.: B12180791
M. Wt: 359.5 g/mol
InChI Key: PJTRQBRIHYUKEG-UHFFFAOYSA-N
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Description

(5E)-3-propyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a triazole moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-propyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one typically involves multi-step reactions. One common synthetic route includes the condensation of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with a thioamide to yield the final thiazolidinone product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-propyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-3-propyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The triazole moiety is known to interact with cytochrome P450 enzymes, potentially affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-3-propyl-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one apart is its unique combination of structural features, which confer a broad spectrum of biological activities. The presence of both thiazolidinone and triazole moieties allows it to interact with multiple molecular targets, enhancing its potential as a versatile therapeutic agent.

Properties

Molecular Formula

C16H17N5OS2

Molecular Weight

359.5 g/mol

IUPAC Name

4-hydroxy-3-propyl-5-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]iminomethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C16H17N5OS2/c1-2-7-21-15(22)14(24-16(21)23)8-18-13-5-3-12(4-6-13)9-20-11-17-10-19-20/h3-6,8,10-11,22H,2,7,9H2,1H3

InChI Key

PJTRQBRIHYUKEG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)CN3C=NC=N3)O

Origin of Product

United States

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